N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound with the molecular formula C20H20N4OS2 and a molecular weight of 396.529 g/mol This compound is characterized by its unique structure, which includes a benzyl group, a methoxybenzo[d]thiazolyl group, and a methylsulfonylphenylacetamide moiety
Properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-30-19-10-13-21-22(15-19)31-24(25-21)26(16-18-6-4-3-5-7-18)23(27)14-17-8-11-20(12-9-17)32(2,28)29/h3-13,15H,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPITOSBTSYFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group, and finally, the attachment of the benzyl and methylsulfonylphenylacetamide groups. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-inflammatory and Antimicrobial Activity
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has been investigated for its potential as an anti-inflammatory and antimicrobial agent. Research indicates that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory mediators. Additionally, studies have shown that modifications in the thiazole ring can enhance antimicrobial potency against various pathogens .
Anticancer Properties
The compound exhibits promising anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by modulating mitochondrial pathways and activating caspases. A structure-activity relationship (SAR) analysis suggests that specific substitutions on the benzothiazole core significantly influence its cytotoxicity against cancer cell lines .
Case Study: Thiazole Derivatives in Cancer Research
A comprehensive study on thiazole derivatives highlighted the importance of electron-withdrawing groups at specific positions on the phenyl ring for enhancing anticancer activity. The findings suggest that compounds similar to this compound could be further optimized for improved efficacy against cancer .
Organic Semiconductors
The electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films and exhibit favorable charge transport characteristics is particularly valuable in the development of electronic devices.
Case Study: Development of Organic LEDs
Research into the use of benzothiazole derivatives in organic LEDs has shown that compounds with similar structures can improve device performance through enhanced charge mobility and stability. This positions this compound as a candidate for further exploration in this field .
Enzyme Inhibition Studies
This compound is also utilized in biological studies focusing on enzyme inhibition. Its interaction with specific molecular targets provides insights into the mechanisms of action relevant to drug discovery. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents .
Case Study: Protein-Ligand Interaction Analysis
In a study examining protein-ligand interactions, this compound was evaluated for its binding affinity to target proteins. The results indicated that modifications to the compound could enhance binding efficiency, leading to potential applications in targeted therapies .
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to different properties and applications.
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core but have different substituents, affecting their reactivity and biological activity.
Phenylacetamide derivatives: These compounds have the phenylacetamide moiety but differ in other parts of the molecule, influencing their chemical and biological properties.
Biological Activity
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound is characterized by the following structural components:
- Benzothiazole moiety : This structure is crucial for its biological activity.
- Methoxy group : Enhances solubility and bioavailability.
- Methylsulfonylphenyl group : Imparts specific interactions with biological targets.
The synthesis typically involves several steps:
- Formation of the benzothiazole core : This is achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
- Benzylation : The benzothiazole derivative is then treated with benzyl chloride in the presence of a base like potassium carbonate.
- Final acetamide formation : The resulting product is reacted with 4-(methylsulfonyl)phenylacetic acid derivatives to yield the final compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) : This action reduces the production of pro-inflammatory mediators, making it a candidate for anti-inflammatory applications.
- Induction of Apoptosis : The compound may modulate mitochondrial pathways, activating caspases that lead to programmed cell death in cancer cells.
Anticancer Activity
Research indicates that derivatives of benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound reduced cell viability in pancreatic and paraganglioma cancer cells at low micromolar concentrations .
- It has been shown to have a broad-spectrum activity against different cancer types, suggesting its potential as a lead compound for drug development .
Antimicrobial Activity
Benzothiazole derivatives have been explored for their antimicrobial properties. Studies have shown that modifications in the molecular structure can enhance their effectiveness against bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Testing :
Q & A
Basic: What synthetic routes are commonly employed to prepare N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : Reacting 6-methoxybenzo[d]thiazol-2-amine with benzyl halides or aldehydes in ethanol or acetic acid under reflux, often with catalysts like glacial acetic acid .
- Acetylation : Introducing the acetamide group using acetic anhydride or chloroacetyl chloride in anhydrous solvents (e.g., CH₂Cl₂) under inert atmospheres .
- Nucleophilic substitution (SN2) : For introducing the methylsulfonylphenyl moiety, as seen in derivatives with similar scaffolds .
- Purification : Column chromatography or recrystallization from ethanol is used to isolate the final product, with purity verified via HPLC or TLC .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Key techniques include:
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
Common assays include:
- Antimicrobial screening : Broth microdilution against Mycobacterium tuberculosis (H37Rv) to determine MIC values, with isoniazid as a positive control .
- Antioxidant assays : DPPH radical scavenging or FRAP assays to quantify radical neutralization .
- Enzyme inhibition : Fluorescence-based assays for DprE1 (tuberculosis target) or kinase inhibition (e.g., Aurora kinases) using recombinant enzymes .
Advanced: How do structural modifications (e.g., halogen substitution) influence its biological efficacy?
Methodological Answer:
- Halogen addition : Introducing Cl or F at the benzyl or phenyl positions enhances lipophilicity and target binding. For example, halogenated analogs showed 2–3x higher DprE1 inhibition (IC₅₀ < 1 μM) compared to non-halogenated derivatives .
- Methoxy group : The 6-methoxy on the benzothiazole ring improves solubility and pharmacokinetics but may reduce membrane permeability .
- Sulfonyl vs. methylsulfonyl : Sulfonyl groups increase hydrogen bonding with enzyme active sites (e.g., DprE1’s Lys418), as shown in docking studies .
Advanced: How can researchers resolve contradictions in biological activity data across similar analogs?
Methodological Answer:
- Assay standardization : Ensure consistent protocols (e.g., inoculum size in antimicrobial assays) to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., para vs. meta substitution on phenyl rings) using statistical tools like CoMFA .
- Mechanistic studies : Use enzyme kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Docking validation : Reconcile bioactivity discrepancies by analyzing binding poses in molecular dynamics simulations .
Advanced: What computational strategies are used to predict target interactions?
Methodological Answer:
- Molecular docking : Tools like Schrödinger’s GLIDE predict binding modes with targets (e.g., DprE1 or Aurora kinases). Key interactions include π-π stacking with benzothiazole and hydrogen bonds with sulfonyl groups .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using ligand-based approaches .
- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., LogP, BBB permeability) to prioritize analogs .
Advanced: How is the compound’s enzyme inhibition mechanism elucidated?
Methodological Answer:
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (e.g., BTZ043-like covalent inhibition for DprE1) .
- Mass spectrometry : Detect covalent adduct formation (e.g., with DprE1’s Cys387) using LC-MS/MS .
- Mutagenesis studies : Validate critical residues (e.g., Lys418 in DprE1) via site-directed mutagenesis and activity comparison .
Advanced: How can multi-target ligands be designed from this scaffold?
Methodological Answer:
- Hybridization : Merge pharmacophores (e.g., benzothiazole + triazole) to target dual pathways (e.g., anticancer + antioxidant) .
- Proteomic profiling : Use kinase panels or thermal shift assays to identify off-target interactions .
- In vivo models : Test multitarget efficacy in disease models (e.g., xenografts for cancer, murine TB models) .
Advanced: What methodologies optimize antioxidant activity in derivatives?
Methodological Answer:
- Electron-donating groups : Introduce –OH or –OCH₃ to enhance radical scavenging, as seen in pyrazolo-benzothiazine derivatives .
- Chelation studies : Assess metal-ion binding (e.g., Fe²⁺) via UV-Vis spectroscopy to evaluate redox modulation .
- In silico QSAR : Develop quantitative models linking substituent electronegativity to antioxidant EC₅₀ values .
Advanced: How are reaction conditions optimized for scalable synthesis?
Methodological Answer:
- Solvent screening : Compare yields in polar aprotic (DMF) vs. protic (EtOH) solvents to balance reactivity and solubility .
- Catalyst selection : Test Lewis acids (e.g., AlCl₃) vs. organocatalysts for acetylation efficiency .
- Green chemistry : Replace toxic reagents (e.g., SOCl₂) with microwave-assisted or flow-chemistry approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
